8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-dione derivative featuring a benzyl(methyl)amino substituent at the 8-position and a 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl side chain at the 7-position. Its design likely targets adenosine receptors or kinases, leveraging the purine scaffold’s affinity for these biomolecules . The thiadiazole-thioethyl moiety may enhance metabolic stability or modulate solubility, while the benzyl(methyl)amino group could influence binding specificity .
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2S2/c1-13-22-23-19(31-13)30-11-10-27-15-16(25(3)20(29)26(4)17(15)28)21-18(27)24(2)12-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFDHGJQUSAVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and mechanisms of action based on existing literature.
Anticancer Activity
Research indicates that compounds containing purine and thiadiazole derivatives can exhibit anticancer properties . A study demonstrated that related thiadiazole derivatives showed significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 8-(Benzyl(methyl)amino)... | MCF-7 | 25 | |
| Related Thiadiazole Derivative | Bel-7402 | 30 |
Antimicrobial Activity
The compound also displays antimicrobial properties . A series of experiments conducted on various bacterial strains revealed that thiadiazole derivatives possess strong antibacterial activity. For instance, derivatives similar to the target compound were effective against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Antifungal Activity
In addition to antibacterial effects, compounds with similar structures have shown promising antifungal activity against pathogens such as Corynespora cassiicola and Pseudomonas syringae. The antifungal efficacy was attributed to the disruption of fungal cell membranes .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Regulation : It can induce cell cycle arrest at specific phases (e.g., G1/S or G2/M), leading to inhibited proliferation.
- Inhibition of Enzymatic Activity : The presence of sulfur in the thiadiazole ring may interfere with key enzymes in microbial metabolism.
Study on Anticancer Effects
A notable study investigated the anticancer effects of a related compound in vivo using xenograft models. Results indicated a significant reduction in tumor volume compared to controls, suggesting potential for therapeutic use in oncology .
Research on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiadiazole derivatives against clinical isolates. The findings highlighted the effectiveness of these compounds in inhibiting resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
The compound shares structural homology with other purine-dione derivatives (Table 1). Key analogs include:
Key Observations :
- The thiadiazole-thioethyl group in the target compound differentiates it from analogs with triazole (22c) or benzothiazole substituents. This moiety may improve resistance to enzymatic degradation compared to ether-linked groups (e.g., 22c’s methoxy) .
- Imidazo-purine derivatives (e.g., compound 57) exhibit distinct core scaffolds, which may shift selectivity toward kinase inhibition rather than adenosine receptor modulation .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and Dice indices, the target compound’s similarity to known purine-based inhibitors was assessed. For example:
- Tc (MACCS keys) : ~0.75–0.85 compared to benzothiazole-containing analogs (e.g., compound), indicating moderate structural overlap.
- Tc (Morgan fingerprints) : ~0.65–0.70 vs. triazole-substituted purines (e.g., 22c), reflecting divergent pharmacophoric features .
- Bioactivity clustering () suggests the target compound groups with thioether-linked purines, correlating with shared antiproliferative or kinase-inhibitory activities .
Pharmacokinetic and Bioactivity Comparisons
- Metabolic stability: The thiadiazole-thioethyl group in the target compound likely enhances metabolic stability compared to ester-linked analogs (e.g., ’s ethyl cyanoacetate derivatives) .
- Selectivity: Molecular docking () predicts that the benzyl(methyl)amino group reduces off-target interactions with kinases like PERK compared to smaller substituents (e.g., isopropyl in ) .
Q & A
Basic Research Questions
What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions, including:
- Alkylation : Introducing the 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl group via nucleophilic substitution or coupling reactions (e.g., using thiol-containing intermediates) .
- Purine core modification : Functionalizing the purine scaffold at the 8-position with benzyl(methyl)amino groups through aminolysis or Buchwald-Hartwig coupling .
Key intermediates include the thiadiazole-thioethyl precursor and the substituted purine backbone. Purification often employs column chromatography or recrystallization .
Which spectroscopic methods are essential for characterizing this compound?
- NMR : H and C NMR confirm substituent positions and purity. For example, the thiadiazole proton signals appear as distinct singlets in the aromatic region .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups like C=O (1700–1650 cm) and N-H stretches .
What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Enzyme inhibition assays : Test interactions with adenosine receptors or kinases using fluorescence polarization or radiometric assays .
- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
How can conflicting NMR data (e.g., peak overlap) be resolved during structural elucidation?
- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping signals in the thiadiazole or purine regions .
- Variable Temperature NMR : Resolves dynamic effects caused by hindered rotation in bulky substituents .
What strategies optimize the yield of the thiadiazole-thioethyl moiety during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for sulfur-containing groups .
- Catalyst optimization : Use Cu(I) or Pd catalysts to facilitate coupling reactions between thiadiazole and ethyl-thiol intermediates .
- Reaction monitoring : TLC or HPLC tracks intermediate formation to minimize side products .
How can mechanistic studies clarify its covalent binding to biological targets?
- Mass spectrometry-based proteomics : Identify adducts formed with proteins using tryptic digest and LC-MS/MS .
- X-ray crystallography : Resolve 3D structures of the compound bound to enzymes (e.g., kinases) to map interaction sites .
- Kinetic assays : Measure binding rates via surface plasmon resonance (SPR) to distinguish reversible vs. irreversible inhibition .
How should researchers address discrepancies in bioactivity data across different cell lines?
- Dose-response profiling : Compare IC values in multiple cell lines to assess selectivity .
- Metabolic stability testing : Evaluate compound degradation in cell lysates using LC-MS to rule out false negatives .
- Pathway analysis : Use RNA sequencing or phosphoproteomics to identify cell-specific signaling pathways affected by the compound .
Methodological Notes
- Synthetic challenges : The thiadiazole-thioethyl group’s steric bulk may hinder purine functionalization; microwave-assisted synthesis can improve reaction kinetics .
- Data validation : Cross-reference NMR assignments with computational tools (e.g., ChemDraw Predict) to reduce misinterpretation .
- Biological replication : Include ≥3 biological replicates in assays to account for cell-line variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
